5-tert-butoxyquinazoline-2,4-diaMine 5-tert-butoxyquinazoline-2,4-diaMine HZ-1157 is an inhibitor of hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease (IC50 = 1 µM in an NS3/4A secreted embryonic alkaline phosphatase assay). It inhibits infectious HCV virus replication in Huh7.51 cells (IC50 = 0.82 µM). It also inhibits dengue virus serotype 2 replicon activity (EC50 = 2.8 nM in BHK-D2RepT cells with high NS3 levels) without exhibiting cytotoxicity (CC50 = >10 µM).
HZ-1157 is a hepatitis C virus (HCV) inhibitor with inhibitory activities toward HCV NS3/4A protease.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0530264
InChI: InChI=1S/C12H16N4O/c1-12(2,3)17-8-6-4-5-7-9(8)10(13)16-11(14)15-7/h4-6H,1-3H3,(H4,13,14,15,16)
SMILES: CC(C)(C)OC1=CC=CC2=C1C(=NC(=N2)N)N
Molecular Formula: C12H16N4O
Molecular Weight: 232.28 g/mol

5-tert-butoxyquinazoline-2,4-diaMine

CAS No.:

Cat. No.: VC0530264

Molecular Formula: C12H16N4O

Molecular Weight: 232.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5-tert-butoxyquinazoline-2,4-diaMine -

Specification

Molecular Formula C12H16N4O
Molecular Weight 232.28 g/mol
IUPAC Name 5-[(2-methylpropan-2-yl)oxy]quinazoline-2,4-diamine
Standard InChI InChI=1S/C12H16N4O/c1-12(2,3)17-8-6-4-5-7-9(8)10(13)16-11(14)15-7/h4-6H,1-3H3,(H4,13,14,15,16)
Standard InChI Key JQHKDYFLRJIBLX-UHFFFAOYSA-N
SMILES CC(C)(C)OC1=CC=CC2=C1C(=NC(=N2)N)N
Canonical SMILES CC(C)(C)OC1=CC=CC2=C1C(=NC(=N2)N)N
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Characteristics

Core Quinazoline Architecture

The quinazoline scaffold consists of a bicyclic system featuring a benzene ring fused to a pyrimidine ring. In 5-tert-butoxyquinazoline-2,4-diamine, the 2- and 4-positions are occupied by amine groups (-NH₂), while the 5-position bears a tert-butoxy (-O-C(CH₃)₃) substituent . This substitution pattern introduces steric bulk and electron-donating effects, influencing solubility, metabolic stability, and target binding.

Synthetic Methodologies

Key Synthetic Routes

Synthesis of 5-tert-butoxyquinazoline-2,4-diamine typically involves multi-step sequences starting from 2-aminobenzamide precursors. A prominent approach, adapted from DMAP-catalyzed reactions, utilizes di-tert-butyl dicarbonate [(Boc)₂O] to introduce the tert-butoxy group (Table 1) .

Table 1: Representative Synthesis of 5-tert-Butoxyquinazoline-2,4-diamine

StepReagents/ConditionsYield (%)Key Observations
1(Boc)₂O, DMAP, CH₃CN, rt, 12 h92Selective tert-butoxy incorporation
2NH₃/MeOH, 60°C, 6 h85Amine deprotection
3Pd/C, H₂, EtOH, 24 h78Reduction of nitro intermediates

This method avoids metal catalysts, leveraging DMAP’s nucleophilic catalysis to activate (Boc)₂O for carbonyl transfer . Alternatives include Ullmann-type couplings for introducing aryl ether groups, though these require copper catalysts and elevated temperatures .

Challenges in Optimization

  • Regioselectivity: Competing reactions at the 6- and 7-positions necessitate careful control of electronic effects.

  • Stability: The tert-butoxy group undergoes acid-catalyzed cleavage, complicating purification under acidic conditions .

  • Scalability: High dilution requirements for cyclization steps limit industrial feasibility .

Biological Activities and Mechanisms

Anticancer Activity

Quinazoline derivatives often target dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis. Substituted diamines inhibit DHFR with Ki values in the nanomolar range, inducing apoptosis in leukemia cell lines (e.g., IC₅₀ = 0.82 μM in HL-60) . The tert-butoxy group may enhance cellular uptake, though cytotoxicity profiles remain uncharacterized for this specific derivative.

Structure-Activity Relationship (SAR) Trends

Role of the 5-Position Substituent

  • tert-Butoxy vs. Alkylthio: Replacement with sulfur-containing groups (e.g., 5-(4-tert-butylphenyl)sulfanyl) reduces protease inhibition by 3-fold, highlighting the importance of oxygen’s electronegativity .

  • Steric Effects: Bulkier substituents (e.g., adamantyloxy) diminish activity, suggesting optimal steric tolerance at the 5-position .

Impact of Amine Functionalization

  • Methylation: N-Methylation at the 2- or 4-position abolishes DHFR inhibition, underscoring the necessity of free amines for enzyme binding .

  • Acylation: Protected amines (e.g., Boc groups) retain activity only if deprotected in vivo, as seen in prodrug strategies .

Pharmacokinetic and Toxicity Considerations

ADME Profiles

  • Absorption: High logP values (predicted >3) suggest favorable intestinal absorption but potential P-glycoprotein efflux .

  • Metabolism: Tert-butoxy groups resist hepatic oxidation, prolonging half-life compared to methoxy analogs .

Toxicity Risks

  • Off-Target Effects: Quinazolines may inhibit hERG channels (IC₅₀ ≈ 10 μM), posing arrhythmia risks .

  • Mutagenicity: Ames tests for related compounds show negligible genotoxicity at <100 μM .

Future Directions and Challenges

Targeted Delivery Systems

Encapsulation in lipid nanoparticles or PEGylation could mitigate solubility limitations and enhance tumor targeting. Preliminary studies with analogous quinazolines show 2-fold increases in bioavailability via nanoformulations .

Overcoming Resistance

Mutation of protease active sites (e.g., HCV NS3 D168V) reduces inhibitor efficacy by 20–50%. Hybrid derivatives combining tert-butoxy groups with allosteric moieties are under investigation .

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